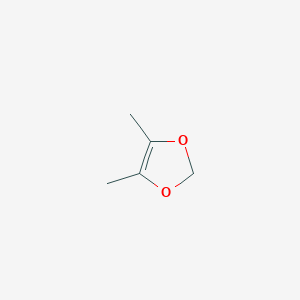
4,5-Dimethyl-2H-1,3-dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C5H8O2. It is a derivative of dioxole, characterized by the presence of two methyl groups at the 4 and 5 positions of the dioxole ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5-dimethyl-2H-1,3-dioxole involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst and a solvent. The reaction mixture is heated at 60-100°C for 3-6 hours to facilitate ester exchange. The temperature is then raised to 110-160°C for 2-5 hours, during which byproducts such as methanol are distilled off. After cooling, concentrated hydrochloric acid is added to neutralize the catalyst, and the product is crystallized .
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar method but with optimized conditions for large-scale production. The use of carbon dioxide as a reactant has also been explored, which offers an environmentally friendly alternative by reducing the generation of hazardous byproducts .
化学反応の分析
Types of Reactions
4,5-Dimethyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted dioxole compounds .
科学的研究の応用
4,5-Dimethyl-2H-1,3-dioxole has several scientific research applications:
作用機序
The mechanism by which 4,5-dimethyl-2H-1,3-dioxole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition of enzyme activity or interference with cellular processes .
類似化合物との比較
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound with similar structural properties but different reactivity and applications.
Vinylene carbonate: Another dioxole derivative used in similar applications, particularly in the production of lithium-ion batteries.
Uniqueness
4,5-Dimethyl-2H-1,3-dioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other dioxole derivatives may not be suitable .
特性
CAS番号 |
85976-13-2 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
4,5-dimethyl-1,3-dioxole |
InChI |
InChI=1S/C5H8O2/c1-4-5(2)7-3-6-4/h3H2,1-2H3 |
InChIキー |
TVGGZQXYTIPHSN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
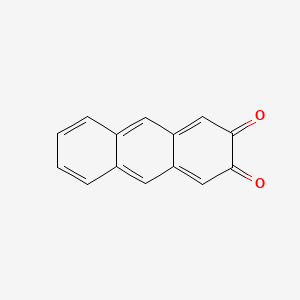
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
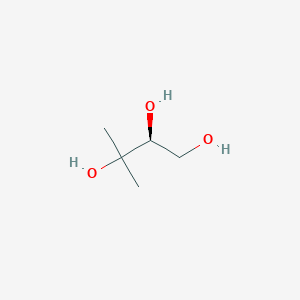
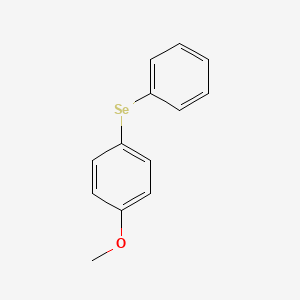
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
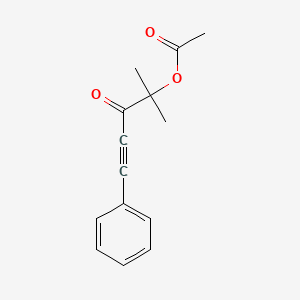
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
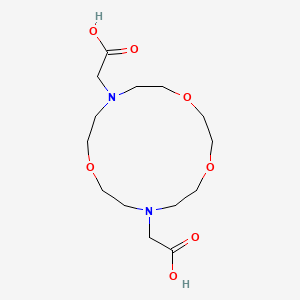
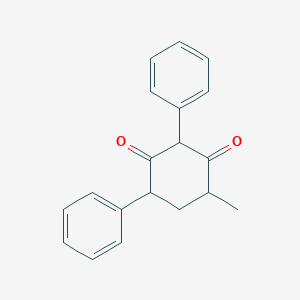
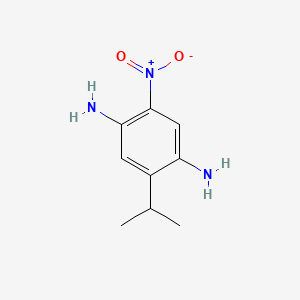
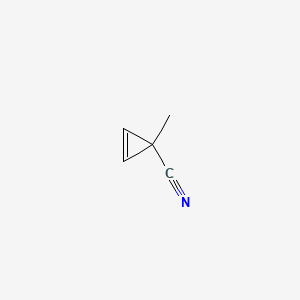
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
